5-bromo-2-[5-(5-bromo-3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene
Description
5-Bromo-2-[5-(5-bromo-3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene is a brominated, alkyl-substituted oligothiophene derivative. Its structure consists of two thiophene rings linked via a central thiophene unit, with bromine atoms at the 5-positions of the terminal rings and hexyl chains at the 3-positions. This design enhances solubility in organic solvents while maintaining conjugation, making it a candidate for organic electronic applications such as organic field-effect transistors (OFETs) and photovoltaic devices. The bromine substituents facilitate further functionalization via cross-coupling reactions (e.g., Suzuki or Stille couplings), enabling integration into polymeric or dendritic architectures .
Properties
IUPAC Name |
5-bromo-2-[5-(5-bromo-3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30Br2S3/c1-3-5-7-9-11-17-15-21(25)28-23(17)19-13-14-20(27-19)24-18(16-22(26)29-24)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRBPSFUGHNLCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)Br)C2=CC=C(S2)C3=C(C=C(S3)Br)CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Br2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Bromination Using N-Bromosuccinimide (NBS)
| Substrate | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 3-Hexylthiophene | THF | 25°C | 20 h | 83% |
| 5-(3-Hexylthiophen-2-yl)thiophene | THF | 0°C → 25°C | 4 h | 92% |
Data adapted from PMC (2022) and RSC Publishing (2014).
Suzuki-Miyaura Cross-Coupling for Bithiophene Formation
Synthesis of the Bithiophene Core
The central bithiophene scaffold is constructed via a Suzuki-Miyaura coupling between two brominated thiophene units. For instance, 5-bromo-3-hexylthiophene-2-boronic ester reacts with 5-bromo-2-iodo-3-hexylthiophene in the presence of a palladium catalyst (e.g., Pd(OAc)₂), Xantphos ligand, and potassium phosphate base. This reaction proceeds in a toluene/ethanol/water mixture at 100°C, achieving a 75–85% yield. The choice of ligand is crucial for preventing homocoupling byproducts.
Key Mechanistic Insights :
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The oxidative addition of Pd⁰ to the C–Br bond forms a PdII intermediate.
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Transmetalation with the boronic ester generates a biaryl-PdII complex.
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Reductive elimination yields the desired bithiophene product.
Iterative Bromination and Coupling for Functionalization
Sequential Bromination of the Bithiophene Core
After forming the bithiophene scaffold, a second bromination step introduces the terminal bromine atom. Using NBS in chloroform under sonication for 4 hours, 2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene is converted to the target compound with 90% efficiency. Sonication enhances reaction homogeneity and reduces side reactions.
Table 2: Characterization Data for 5-Bromo-2-[5-(5-Bromo-3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene
| Parameter | Value (¹H NMR, CDCl₃) |
|---|---|
| Chemical Shift (δ) | 0.85–0.91 (m, 12H, hexyl CH₃) |
| 1.27–1.46 (m, 16H, hexyl CH₂) | |
| 2.89 (t, J = 7.6 Hz, 4H, α-CH₂) | |
| 6.98 (d, J = 3.6 Hz, 2H, thiophene H) | |
| 7.32 (d, J = 3.6 Hz, 2H, thiophene H) |
Purification and Quality Control
Flash Chromatography and Recrystallization
Crude products are purified using silica gel chromatography with gradients of toluene and n-heptane (1:2 to 3:2 ratios). Recrystallization from hexane/chloroform mixtures further enhances purity (>98% by HPLC).
Critical Factors for Success :
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Solvent Polarity : Adjusting the toluene/heptane ratio prevents co-elution of byproducts.
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Temperature Control : Maintaining 25°C during chromatography improves separation resolution.
Scalability and Industrial Adaptations
Continuous Flow Reactor Systems
Industrial-scale synthesis employs continuous flow reactors to improve heat transfer and reaction consistency. For example, bromination reactions achieve 90% conversion within 2 hours under flow conditions, compared to 20 hours in batch processes.
Table 3: Comparison of Batch vs. Flow Bromination
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 20 h | 2 h |
| Yield | 83% | 90% |
| Solvent Consumption | 50 mL/g | 15 mL/g |
Data derived from RSC Publishing (2014).
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Competing bromination at the α-position is minimized by using electron-donating hexyl groups, which direct electrophilic attack to the β-position. Computational studies (DFT, B3LYP/6-31G*) confirm that the hexyl substituent lowers the activation energy for β-bromination by 12 kcal/mol compared to α-bromination.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 5,5’‘-Dibromo-3,3’‘-dihexyl-2,2’:5’,2’'-terthiophene can undergo substitution reactions with various nucleophiles. Common reagents include organometallic compounds such as Grignard reagents or organolithium compounds.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling to form larger conjugated systems.
Common Reagents and Conditions:
Nucleophiles: Grignard reagents, organolithium compounds
Catalysts: Palladium catalysts for coupling reactions
Solvents: Chloroform, dichloromethane, toluene
Conditions: Inert atmosphere, room temperature to slightly elevated temperatures
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted terthiophenes can be obtained.
Coupling Products: Larger conjugated systems or polymers can be synthesized through coupling reactions.
Scientific Research Applications
Organic Electronics
Organic Photovoltaics (OPVs)
The compound is being investigated for its role in organic photovoltaic devices due to its favorable electronic properties. Thiophene derivatives are known for their ability to facilitate charge transport, which is crucial for efficient light absorption and conversion in solar cells.
Case Study: Performance in Solar Cells
A study demonstrated that incorporating thiophene derivatives into the active layer of OPVs improved power conversion efficiency (PCE). The specific structure of 5-bromo-2-[5-(5-bromo-3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene enhances the light-harvesting capabilities and stability of the devices, leading to a PCE increase by approximately 20% compared to traditional materials .
Medicinal Chemistry
Antibacterial Activity
Recent research highlighted the antibacterial properties of thiophene-based compounds, including 5-bromo derivatives. The compound has shown promising results against multi-drug resistant strains of bacteria, particularly Salmonella Typhi.
Table: Antibacterial Efficacy of Thiophene Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 5-bromo derivative | 3.125 | XDR Salmonella Typhi |
| Control (Ciprofloxacin) | 4.0 | XDR Salmonella Typhi |
This table indicates that the compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Mechanism of Action
The mechanism involves interference with bacterial cell wall synthesis, which is crucial for bacterial survival. Molecular docking studies have confirmed strong binding affinities between the compound and bacterial enzymes, suggesting a targeted approach for drug design .
Materials Science
Conductive Polymers
In materials science, this compound is explored as a building block for conductive polymers used in electronic applications such as organic light-emitting diodes (OLEDs).
Properties and Applications
The compound's unique structure contributes to its high electron mobility and stability, essential for creating efficient OLED materials. Research indicates that films made from this compound exhibit superior luminescent properties compared to those made from conventional materials .
Summary of Findings
The applications of this compound span multiple fields:
Mechanism of Action
The mechanism by which 5,5’‘-Dibromo-3,3’‘-dihexyl-2,2’:5’,2’'-terthiophene exerts its effects is primarily through its ability to participate in π-conjugation. The extended conjugated system allows for efficient charge transport, making it an excellent material for electronic applications. The bromine atoms and hexyl groups influence the compound’s solubility and processability, which are crucial for its application in solution-based fabrication techniques .
Comparison with Similar Compounds
Comparative Data Table
Optical and Electronic Properties
- Absorption Spectra: The target compound’s absorption maxima (λmax) are redshifted (~450 nm) compared to mono-thiophenes (~350 nm) due to extended conjugation. Thienothiophene derivatives absorb further into the near-IR (~650 nm) .
- Charge Transport : Hexyl chains in the target compound reduce crystallinity but improve solution processability. Thiazole-containing analogues (e.g., 11b) exhibit higher electron mobility due to thiazole’s electron-deficient nature .
Stability and Crystallography
- Crystal Packing : The target compound’s alkyl chains promote amorphous domains, whereas benzimidazole-thiophene hybrids form ordered structures via C–H⋯N interactions .
- Thermal Stability : Higher molecular weight and bromine content improve thermal stability (decomposition >300°C) compared to simpler thiophenes (<250°C) .
Biological Activity
5-Bromo-2-[5-(5-bromo-3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene is a complex thiophene derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, focusing on its cytotoxicity, anti-thrombolytic properties, hemolytic effects, and biofilm inhibition capabilities.
Cytotoxicity
Cytotoxicity studies have demonstrated that thiophene-based compounds exhibit significant activity against various cancer cell lines. For instance, the IC50 values of related compounds show promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | MCF-7 | 26.2 |
| 3e | MDA-MB-231 | 22.9 |
| 3c | MDA-MB-231 | 40.0 |
The compound 3e exhibited the highest anti-tumor activity among the derivatives tested, surpassing the reference drug Cisplatin in efficacy .
Anti-Thrombolytic Activity
In terms of thrombolytic activity, several thiophene derivatives were evaluated for their ability to lyse blood clots. The results indicate that:
| Compound | % Lysis (%) |
|---|---|
| 3g | 53.12 |
| 3c | 41.12 |
| Control | 100 |
The compound 3g demonstrated the highest percentage lysis, although it was still less effective than the standard drug streptokinase .
Hemolytic Activity
Hemolytic assays were conducted to assess the potential toxicity of these compounds on red blood cells (RBCs). The findings are summarized in the table below:
| Compound | % Lysis of RBC ± SD |
|---|---|
| 2a | 7.52 ± 0.042 |
| 2b | 4.54 ± 0.054 |
| 2g | 19.54 ± 0.095 |
| Control | 100 |
The compound 2g exhibited the highest hemolytic activity, which may be attributed to the presence of electron-withdrawing groups on the aromatic ring .
Biofilm Inhibition
The ability to inhibit biofilm formation is crucial in combating bacterial infections. The biofilm inhibition activities of related thiophene compounds were assessed as follows:
| Compound | % Inhibition ± SD |
|---|---|
| 2a | 66.75 ± 0.154 |
| 2b | 65.69 ± 0.148 |
| Control (Rifampicin) | >80 |
Compounds such as 2a and 2b showed significant biofilm inhibition, indicating their potential application in antimicrobial therapies .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of thiophene derivatives in various biological applications:
- Anticancer Properties : A study demonstrated that compounds with electron-donating substituents exhibited enhanced anticancer activity due to improved interactions with cellular targets.
- Thrombolytic Effects : Research indicated that structural modifications significantly influence thrombolytic efficacy, with specific functional groups enhancing activity.
- Biofilm Formation : The presence of halogen substituents was found to increase biofilm inhibition, suggesting a strategic approach for developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-bromo-2-[5-(5-bromo-3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene, and what methodological considerations are critical for reproducibility?
- Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A validated approach involves reacting 2,5-dibromo-3-hexylthiophene with arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a 1,4-dioxane/water solvent system at 90°C under argon. Key considerations include maintaining inert conditions to prevent catalyst deactivation, optimizing stoichiometry (1:1 molar ratio of dibromothiophene to boronic acid), and purification via column chromatography with ethyl acetate/n-hexane .
Q. Which spectroscopic techniques are most effective for characterizing this brominated terthiophene, and how should data interpretation be approached?
- Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns and alkyl chain integration. For instance, thiophene protons resonate at δ ~6.80–7.70 ppm, while hexyl chains show characteristic triplet (δ ~2.60–2.65 ppm) and multiplet signals. Mass spectrometry (EIMS) identifies molecular ions (e.g., [M-Br]⁺ at m/z 257–273) and fragmentation pathways. X-ray crystallography resolves π-stacking interactions and planarity of the terthiophene backbone, with mean C–C bond lengths of 0.005 Å ensuring structural accuracy .
Q. What are common side reactions during synthesis, and how can they be minimized?
- Answer: Debromination and homocoupling of boronic acids are prevalent side reactions. These can be mitigated by:
- Using excess arylboronic acid (1.2 equivalents) to drive cross-coupling.
- Optimizing catalyst loading (4 mol% Pd(PPh₃)₄) to reduce homocoupling.
- Monitoring reaction progress via TLC to terminate before byproduct formation .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling conditions be optimized to improve yields of this terthiophene derivative?
- Answer: Yield optimization (typically 60–75%) involves:
- Solvent selection: 1,4-dioxane outperforms THF due to higher polarity and stability under reflux.
- Base choice: K₃PO₄ enhances transmetallation compared to Na₂CO₃.
- Temperature control: Maintaining 90°C ensures sufficient activation energy without decomposing sensitive intermediates. Post-reaction purification via recrystallization (e.g., chloroform/pentane) further enhances purity .
Q. How do solubility challenges in polar solvents impact device fabrication, and what strategies address this?
- Answer: The hexyl chains confer solubility in nonpolar solvents (e.g., chloroform), but poor solubility in polar media (e.g., DMSO) complicates thin-film deposition. Strategies include:
- Side-chain engineering: Replacing hexyl with shorter alkyl groups (e.g., butyl) or polar substituents (e.g., ethylene glycol).
- Blending with polymers: Poly(3-hexylthiophene) (P3HT) improves processability for organic photovoltaics .
Q. What computational methods are suitable for predicting the optoelectronic properties of this compound?
- Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict HOMO/LUMO energies, charge transport, and absorption spectra. Key parameters include:
- Bandgap: ~2.1–2.3 eV, aligning with visible-light absorption.
- Charge mobility: Marcus theory estimates hole mobility (~10⁻³ cm²/V·s) based on reorganization energy (λ ≈ 0.3 eV).
Validation via cyclic voltammetry and UV-Vis spectroscopy is essential .
Q. How can discrepancies in NMR data between synthetic batches be systematically investigated?
- Answer: Contradictions (e.g., unexpected splitting in thiophene protons) may arise from:
- Regioisomeric impurities: Use NOESY to confirm substitution patterns.
- Residual solvents: Deuterated solvent purity must exceed 99.9%.
- Dynamic effects: Variable-temperature NMR (e.g., 25–60°C) identifies conformational exchange broadening .
Cross-Disciplinary Applications
Q. What role could this terthiophene play in membrane technologies or energy storage systems?
- Answer: Its extended π-conjugation suggests utility in:
- Conductive membranes: Embedding into polymer matrices (e.g., PVDF) for ion-selective separations.
- Supercapacitors: Paired with graphene oxide to enhance capacitance (e.g., 150–200 F/g at 1 A/g).
- Photocatalysis: Facilitating charge separation in TiO₂ composites for water splitting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
